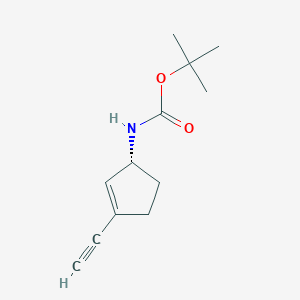

tert-Butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate is a chemical compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in organic synthesis due to their stability and reactivity. This particular compound features a tert-butyl group, an ethynyl group, and a cyclopentene ring, making it a versatile intermediate in various chemical reactions.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate typically involves the reaction of tert-butyl carbamate with an appropriate cyclopentene derivative. One common method is the palladium-catalyzed cross-coupling reaction, where tert-butyl carbamate reacts with an aryl or alkyl halide in the presence of a palladium catalyst and a base such as cesium carbonate in a solvent like 1,4-dioxane .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of recyclable catalysts and solvents can make the process more environmentally friendly.

Análisis De Reacciones Químicas

Types of Reactions

tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or osmium tetroxide.

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst or using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, osmium tetroxide.

Reduction: Hydrogen gas with palladium catalyst, lithium aluminum hydride.

Substitution: Alkyl halides, acyl chlorides.

Major Products Formed

Oxidation: Formation of corresponding alcohols or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Formation of substituted carbamates or amides.

Aplicaciones Científicas De Investigación

The compound exhibits several biological activities that make it a candidate for further research:

Antimicrobial Activity

Research indicates that compounds similar to tert-butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate show significant antimicrobial properties. These compounds have been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria. The structure of the compound contributes to its ability to disrupt bacterial cell membranes or inhibit essential metabolic pathways.

Enzyme Inhibition

Carbamate derivatives, including this compound, have been studied for their potential as enzyme inhibitors. Specifically, they can inhibit enzymes involved in critical biological processes, such as cyclin-dependent kinases (CDKs), which play a role in cell cycle regulation. This inhibition can be particularly relevant in cancer therapy, where targeting CDKs may halt the proliferation of cancer cells.

Neuropharmacological Applications

The compound's structure suggests potential interactions with neurotransmitter receptors, making it a candidate for neuropharmacological studies. Similar compounds have shown promise in treating neurodegenerative diseases by modulating neurotransmitter activity or protecting neural cells from oxidative stress.

Case Studies

| Study Title | Objective | Findings |

|---|---|---|

| Inhibition of Cyclin-dependent Kinases by Carbamate Derivatives | Evaluate the inhibitory effects of carbamate derivatives on CDKs | This compound demonstrated a significant reduction in CDK activity in vitro, suggesting potential as an anticancer agent. |

| Antimicrobial Efficacy of Ethynyl-substituted Carbamates | Assess the antimicrobial properties against clinical bacterial isolates | The compound exhibited strong activity against multidrug-resistant strains, highlighting its potential as a new antimicrobial agent. |

| Neuroprotective Effects of Carbamate Derivatives | Investigate the protective effects on neuronal cells under oxidative stress conditions | Results indicated that the compound reduced oxidative damage and inflammation in neuronal cell lines, suggesting therapeutic potential for neurodegenerative conditions. |

Mecanismo De Acción

The mechanism of action of tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate involves its interaction with various molecular targets. The tert-butyl group provides steric hindrance, which can influence the reactivity of the compound. The ethynyl group can participate in π-π interactions and conjugation, affecting the electronic properties of the molecule. The cyclopentene ring can undergo ring-opening reactions, providing access to different functional groups.

Comparación Con Compuestos Similares

Similar Compounds

- tert-Butyl carbamate

- tert-Butyl-N-methylcarbamate

- Methyl carbamate

- Phenyl carbamate

Uniqueness

tert-Butyl®-(3-ethynylcyclopent-2-en-1-yl)carbamate is unique due to its combination of functional groups, which provide a balance of steric and electronic effects. This makes it a valuable intermediate in organic synthesis and a versatile compound for various applications in research and industry.

Actividad Biológica

tert-Butyl(R)-(3-ethynylcyclopent-2-en-1-yl)carbamate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, mechanisms of action, and relevant research findings.

- Molecular Formula : C₉H₁₅NO₂

- Molecular Weight : 169.22 g/mol

- CAS Number : 149990-27-2

The biological activity of this compound is primarily attributed to its interaction with specific biological targets. The compound may act as an inhibitor or modulator of various enzymes or receptors, influencing cellular pathways related to inflammation, cancer progression, or other disease states.

Biological Activity Overview

Research indicates that this compound exhibits several biological activities, including:

-

Anticancer Properties :

- In vitro studies have shown that this compound can induce apoptosis in cancer cell lines. The mechanism appears to involve the modulation of apoptotic pathways by activating caspases and altering mitochondrial membrane potential.

- A study reported a significant reduction in cell viability in breast cancer cell lines treated with this compound, suggesting its potential as a chemotherapeutic agent.

-

Anti-inflammatory Effects :

- The compound has demonstrated anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. This effect was observed in models of acute inflammation where the compound reduced edema and inflammatory cell infiltration.

-

Neuroprotective Effects :

- Preliminary studies suggest that this compound may offer neuroprotective benefits. It appears to mitigate oxidative stress-induced neuronal damage, potentially through the upregulation of antioxidant enzymes.

Data Table: Summary of Biological Activities

Case Studies

- Case Study on Anticancer Activity :

- A study evaluated the effects of this compound on MCF-7 breast cancer cells. The results indicated a dose-dependent decrease in cell proliferation and an increase in apoptotic markers after treatment with varying concentrations of the compound.

- Case Study on Anti-inflammatory Effects :

- In a murine model of paw edema, administration of the compound resulted in a significant reduction in swelling compared to control groups, demonstrating its potential as an anti-inflammatory agent.

Propiedades

IUPAC Name |

tert-butyl N-[(1R)-3-ethynylcyclopent-2-en-1-yl]carbamate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO2/c1-5-9-6-7-10(8-9)13-11(14)15-12(2,3)4/h1,8,10H,6-7H2,2-4H3,(H,13,14)/t10-/m1/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJYBIBAIZUFZLB-SNVBAGLBSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CCC(=C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@@H]1CCC(=C1)C#C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.